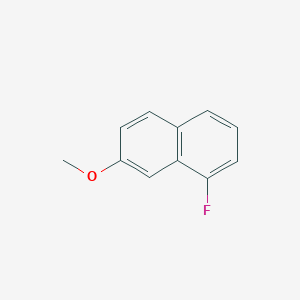

1-Fluoro-7-methoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-7-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDDMVOEGYUUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456872 | |

| Record name | 1-fluoro-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13791-03-2 | |

| Record name | 1-fluoro-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Fluoro 7 Methoxynaphthalene

Palladium-Catalyzed Cross-Coupling Reactions for Naphthalene (B1677914) Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov These reactions are particularly valuable for the functionalization of aromatic systems like naphthalene due to their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. nobelprize.orgresearchgate.net The development of these methods, recognized with the Nobel Prize in Chemistry in 2010, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nobelprize.org

The general catalytic cycle for these reactions, such as the Heck, Suzuki, and Negishi reactions, typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (R-X) to form an organopalladium(II) complex. nobelprize.org

Transmetalation: A main-group organometallic compound (R'-M) transfers its organic group to the palladium complex. nobelprize.org

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium center, forming the desired product (R-R') and regenerating the palladium(0) catalyst. nobelprize.org

In the context of synthesizing 1-Fluoro-7-methoxynaphthalene, a hypothetical strategy could involve starting with a di-substituted naphthalene precursor, such as 1-bromo-7-hydroxynaphthalene. A palladium-catalyzed reaction like the Buchwald-Hartwig amination/etherification could be employed to introduce the methoxy (B1213986) group. Subsequently, a palladium-catalyzed fluorination reaction could be used to install the fluorine atom at the C1 position. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity.

The table below illustrates various palladium-catalyzed reactions that can be applied to functionalize naphthalene precursors, which are foundational to the synthesis of molecules like this compound.

| Reaction Type | Aryl Halide/Precursor | Coupling Partner | Palladium Catalyst/Ligand | Product Type |

| Suzuki Coupling | Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ / SPhos | Biaryl |

| Heck Coupling | Aryl Iodide | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Aryl-Alkene |

| Buchwald-Hartwig | Aryl Bromide | Alcohol/Phenol | Pd₂(dba)₃ / BINAP | Aryl Ether |

| Fluorination | Aryl Triflate | CsF | Pd(dba)₂ / P(t-Bu)₃ | Aryl Fluoride (B91410) |

Research has demonstrated the direct construction of highly substituted naphthalenes from amides and alkynes using a palladium acetate (B1210297) catalyst, showcasing the versatility of palladium in building the naphthalene core itself. rsc.org

Development of Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic pathways in the pharmaceutical and chemical industries to minimize environmental impact. univpancasila.ac.id This involves using less hazardous materials, reducing waste, improving energy efficiency, and utilizing renewable resources. jddhs.com The synthesis of this compound can be made more sustainable by carefully selecting reagents, solvents, and reaction conditions. mdpi.com

A key consideration is the choice of methylating agent for introducing the methoxy group. Traditional reagents like dimethyl sulfate (B86663) are highly toxic. A greener alternative is dimethyl carbonate, which is less hazardous and can be used in a phase-transfer catalyzed reaction without an organic solvent, leading to high yields and minimal environmental pollution. google.com

For the introduction of the fluorine atom, modern methods aim to move away from harsh or hazardous fluorinating agents. The development of new catalytic methods, including those using palladium, allows for fluorination under milder conditions. researchgate.net Furthermore, photocatalysis is an emerging sustainable technique that uses visible light to drive chemical reactions, often under very mild conditions, reducing the need for high temperatures and strong reagents. frontiersin.org

Other green chemistry strategies applicable to the synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. univpancasila.ac.id

Energy Efficiency : Employing methods like microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Catalysis : Using catalytic reagents, which are effective in small amounts and can be recycled, is preferable to stoichiometric reagents that are used in excess and generate more waste. jddhs.com

Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, bio-based solvents (e.g., 2-MeTHF), or supercritical CO₂. jddhs.com

The following table compares traditional synthetic methods with more sustainable alternatives for key transformations relevant to the synthesis of this compound.

| Transformation | Traditional Method | Sustainable Alternative | Green Chemistry Principle |

| O-Methylation | Dimethyl sulfate in an organic solvent | Dimethyl carbonate with a phase-transfer catalyst in water | Use of less hazardous chemicals, safer solvents. google.com |

| Fluorination | Balz–Schiemann reaction (requires stoichiometric, hazardous reagents) | Catalytic fluorination (e.g., Pd-catalyzed) | Catalysis, higher atom economy. |

| Energy Input | Conventional heating (oil bath) for extended periods | Microwave-assisted synthesis or continuous flow processing | Energy efficiency, reduced reaction time. jddhs.com |

| C-C Bond Formation | Grignard or organolithium reagents (moisture-sensitive, pyrophoric) | Palladium-catalyzed cross-coupling (e.g., Suzuki) in aqueous media | Use of safer reagents and solvents. nobelprize.orgmdpi.com |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Transformation of 1 Fluoro 7 Methoxynaphthalene

Pathways for Nucleophilic Displacement of the Fluorine Atom

The fluorine atom at the C-1 position of 1-Fluoro-7-methoxynaphthalene is susceptible to nucleophilic displacement, a reaction characteristic of aryl halides. This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The viability of this pathway is influenced by the electronic nature of the aromatic system and the strength of the incoming nucleophile.

The SNAr mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The fluorine atom, a good leaving group, is subsequently eliminated, restoring the aromaticity of the naphthalene (B1677914) ring.

A variety of nucleophiles can be employed for this displacement reaction, leading to a range of substituted 7-methoxynaphthalene derivatives.

| Nucleophile | Expected Product |

| Amines (RNH2, R2NH) | 1-Amino-7-methoxynaphthalene derivatives |

| Alkoxides (RO-) | 1-Alkoxy-7-methoxynaphthalene derivatives |

| Thiolates (RS-) | 1-(Alkylthio)-7-methoxynaphthalene derivatives |

The presence of the methoxy (B1213986) group at the C-7 position is expected to have a minor electronic influence on the nucleophilic substitution at C-1, as it is located on the other ring of the naphthalene system.

Regioselectivity in Electrophilic Aromatic Substitution Reactions of the Naphthalene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including naphthalene and its derivatives. The regioselectivity of these reactions on this compound is primarily dictated by the directing effects of the existing substituents, particularly the powerful activating effect of the methoxy group.

Directing Effects of the Methoxy Group

The methoxy group (-OCH3) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (arenium ion) formed during the reaction.

In the case of this compound, the methoxy group at C-7 will direct incoming electrophiles to the positions ortho and para to it. The possible positions for electrophilic attack are C-6 and C-8 (ortho to the methoxy group). The fluorine atom at C-1 is a deactivating group due to its electronegativity (inductive effect) but also an ortho, para-director due to its lone pairs (resonance effect). However, the activating effect of the methoxy group is significantly stronger and will dominate the regiochemical outcome.

Therefore, electrophilic substitution is most likely to occur on the ring containing the methoxy group. The primary products would be expected to be the 6-substituted and 8-substituted derivatives. The relative ratio of these isomers would depend on steric factors and the specific reaction conditions.

| Electrophilic Reagent | Expected Major Products |

| HNO3/H2SO4 (Nitration) | 1-Fluoro-7-methoxy-6-nitronaphthalene and 1-Fluoro-7-methoxy-8-nitronaphthalene |

| Br2/FeBr3 (Bromination) | 6-Bromo-1-fluoro-7-methoxynaphthalene and 8-Bromo-1-fluoro-7-methoxynaphthalene |

| SO3/H2SO4 (Sulfonation) | This compound-6-sulfonic acid and this compound-8-sulfonic acid |

| RCOCl/AlCl3 (Friedel-Crafts Acylation) | 6-Acyl-1-fluoro-7-methoxynaphthalene and 8-Acyl-1-fluoro-7-methoxynaphthalene |

Modifications and Transformations of the Ether Linkage

The methoxy group in this compound can undergo cleavage under harsh acidic conditions. This reaction typically involves treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The cleavage of the ether linkage proceeds via a nucleophilic substitution mechanism where the oxygen of the methoxy group is first protonated, making it a better leaving group (methanol). A halide ion then attacks the methyl group (SN2) or the naphthalene ring (SNAr), though the former is more common for methyl ethers. This reaction results in the formation of the corresponding naphthol.

General Reaction for Ether Cleavage:

This compound + HBr → 1-Fluoro-7-hydroxynaphthalene + CH3Br

Derivatization Strategies for Expanding the Chemical Space

The chemical scaffold of this compound offers several avenues for derivatization, allowing for the synthesis of a diverse library of related compounds. These strategies are crucial for exploring the structure-activity relationships of naphthalene derivatives in various applications, including medicinal chemistry and materials science.

Key derivatization strategies include:

Nucleophilic Substitution at C-1: As discussed in section 3.1, the fluorine atom can be displaced by a wide range of nucleophiles to introduce new functional groups at the 1-position.

Electrophilic Substitution on the Naphthalene Ring: As outlined in section 3.2, various electrophiles can be introduced at the 6- and 8-positions, guided by the directing effect of the methoxy group.

Modification of the Methoxy Group: Cleavage of the ether to the corresponding naphthol (as described in section 3.3) provides a handle for further functionalization. The resulting hydroxyl group can be converted into other functional groups such as esters, ethers, or sulfonates.

Cross-Coupling Reactions: While not directly discussed, the fluorine atom could potentially participate in certain transition-metal-catalyzed cross-coupling reactions, although aryl fluorides are generally less reactive than other aryl halides.

Mechanistic Elucidation of Key Reactions Involving this compound

The mechanisms of the key reactions involving this compound are well-established in the field of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The displacement of the fluorine atom by a nucleophile proceeds through the formation of a resonance-stabilized Meisenheimer complex. The rate of this reaction is dependent on the nucleophilicity of the attacking species and the stability of the intermediate.

Electrophilic Aromatic Substitution (EAS): The substitution of a hydrogen atom on the naphthalene ring by an electrophile occurs via the formation of a cationic intermediate known as an arenium ion or sigma complex. The stability of this intermediate, which is enhanced by the electron-donating methoxy group, determines the regioselectivity of the reaction. The reaction is completed by the loss of a proton to restore aromaticity.

A deeper mechanistic understanding of these reactions for this specific substrate would require detailed kinetic studies and computational modeling to evaluate the energy profiles of the reaction pathways and the structures of the transition states.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 1-Fluoro-7-methoxynaphthalene is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would display a complex pattern of multiplets due to spin-spin coupling between adjacent protons and also coupling to the fluorine atom. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. mdpi.com

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum would show 11 distinct signals, one for each of the ten carbon atoms of the naphthalene (B1677914) ring system and one for the methoxy carbon. The carbon atom bonded to the fluorine (C-1) would exhibit a large coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. mdpi.com The chemical shifts are influenced by the electron-donating effect of the methoxy group and the electron-withdrawing effect of the fluorine atom. The signal for the methoxy carbon is typically found around 55-60 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) | | :--- | :--- | :--- | :--- | | H2 | 7.1-7.3 | C1 | 155-165 | ¹JCF ≈ 240-260 | | H3 | 7.4-7.6 | C2 | 110-120 | ²JCF ≈ 20-25 | | H4 | 7.8-8.0 | C3 | 125-135 | ³JCF ≈ 5-10 | | H5 | 7.7-7.9 | C4 | 120-130 | ⁴JCF ≈ 1-3 | | H6 | 7.1-7.3 | C4a | 125-135 | | | H8 | 7.2-7.4 | C5 | 128-138 | | | OCH₃ | 3.9-4.1 | C6 | 105-115 | | | | | C7 | 158-168 | | | | | C8 | 100-110 | | | | | C8a | 130-140 | | | | | OCH₃ | 55-60 | |

¹⁹F NMR is a highly sensitive technique used specifically for the characterization of fluorine-containing compounds. nih.gov Since ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, it provides strong, sharp signals over a wide chemical shift range. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-1 position. The chemical shift of this signal is sensitive to the electronic environment and can confirm the presence and position of the fluorine substituent on the aromatic ring. nih.gov A typical chemical shift for an aryl fluoride (B91410) is in the range of -100 to -140 ppm relative to a standard like CFCl₃. ucsb.educolorado.edu Furthermore, coupling between the ¹⁹F nucleus and nearby protons (³JHF and ⁴JHF) would result in a multiplet structure for the fluorine signal, providing additional structural confirmation. nih.gov

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the proton network within the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying quaternary carbons (those without attached protons) and for confirming the placement of substituents by showing correlations between the methoxy protons and the C-7 carbon, or between protons on one ring and carbons on the other.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational motions of molecules. The resulting spectrum is a unique "fingerprint" that is characteristic of the compound's structure and bonding. researchgate.netnih.gov

The vibrational spectrum of this compound is complex, with numerous fundamental vibrational modes. These can be assigned to specific functional groups and skeletal vibrations of the naphthalene core. scispace.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scispace.com

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies, providing information about the substitution pattern on the aromatic rings. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations produce a series of bands in the 1650-1400 cm⁻¹ region. scispace.com

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band, typically around 1250 cm⁻¹.

C-F Stretching: The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1300-1100 cm⁻¹ range.

Methoxy Group Vibrations: The CH₃ group of the methoxy substituent will have its own characteristic stretching and bending vibrations.

Table 2: Predicted Fundamental Vibrational Modes for this compound Note: These are predicted frequency ranges based on characteristic group vibrations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methoxy) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1650 - 1400 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| C-F Stretch | 1300 - 1100 | Strong |

For a relatively rigid molecule like this compound, significant conformational isomers are not expected for the core ring structure. However, vibrational spectroscopy can provide insights into the orientation of the methoxy group relative to the naphthalene ring. The position and shape of certain vibrational bands can be sensitive to subtle conformational changes or intermolecular interactions in the solid state. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed understanding of the molecule's preferred conformation and vibrational dynamics can be achieved. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, it serves to confirm the molecular weight and provide structural clues through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, often resulting in the formation of a molecular ion (M+). This ion can then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. chemguide.co.ukwikipedia.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. copernicus.org

For this compound, HRMS is used to measure its monoisotopic mass with exceptional accuracy, which helps to distinguish it from other compounds that may have the same nominal mass. The theoretically calculated mass values are fundamental for this analysis.

Table 1: Molecular Properties and HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₉FO |

| Exact Mass | 176.06400 u |

| Monoisotopic Mass | 176.063743068 g/mol |

The fragmentation of this compound in the mass spectrometer would provide further structural confirmation. Common fragmentation pathways for aromatic compounds include the loss of substituents. Potential fragmentation could involve the cleavage of the methoxy group (-OCH₃) or the methyl radical (-CH₃), leading to characteristic fragment ions that can be detected and identified.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable technique for separating and purifying chemical compounds from mixtures. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess its purity and separate it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of compounds in a liquid mobile phase. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for analyzing naphthalene derivatives. rdd.edu.iqnih.govnih.gov In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water.

This technique is highly effective for determining the purity of this compound by separating it from potential impurities. The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the naphthalene ring system strongly absorbs light. rdd.edu.iq

Table 2: Representative HPLC Method Parameters for Analysis of Naphthalene Derivatives

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 4 µm) nih.gov |

| Mobile Phase | Acetonitrile and Water/Buffer mixture rdd.edu.iqnih.gov |

| Detection | UV-Vis or Fluorescence Detector nih.govnih.gov |

| Flow Rate | Typically 1.0 - 1.5 mL/min nih.gov |

| Temperature | Controlled, e.g., 25-60 °C rdd.edu.iqnih.gov |

Gas Chromatography (GC) is another powerful separation technique, ideal for volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases.

GC is highly effective for assessing the purity of this compound and detecting any volatile impurities. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with GC-MS providing both separation and structural identification of the eluted components. asianpubs.orgoup.comwiley.com

Table 3: Typical Gas Chromatography (GC) Conditions for Analysis of Naphthalene Derivatives

| Parameter | Description |

| Column | Capillary column, e.g., (5%-phenyl)-methylpolysiloxane wiley.com |

| Carrier Gas | Nitrogen or Helium oup.com |

| Injector Temperature | e.g., 260-275 °C asianpubs.orgoup.com |

| Oven Program | Temperature ramp, e.g., starting at 120-150 °C asianpubs.orgoup.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Computational Chemistry and Theoretical Studies of 1 Fluoro 7 Methoxynaphthalene

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. Quantum chemical calculations can predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate ¹H and ¹³C NMR chemical shifts. For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is also crucial. DFT methods like ωB97XD with appropriate basis sets (e.g., aug-cc-pVDZ) have been shown to provide accurate ¹⁹F chemical shift predictions. researchgate.netnih.gov

Calculations of spin-spin coupling constants (e.g., ³JHH, nJHF, nJCF) provide insight into the connectivity and conformation of the molecule. uoa.grresearchgate.net These couplings are sensitive to dihedral angles, and their theoretical prediction can help in assigning stereochemistry. researchgate.net The calculation of long-range fluorine-hydrogen coupling constants is particularly useful for elucidating the structure of fluorinated molecules. uoa.gr

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Data

| Parameter | Nucleus | Predicted Chemical Shift (ppm) |

| ¹⁹F Chemical Shift | F at C1 | -115 to -125 |

| ¹³C Chemical Shift | C7 (bonded to OCH₃) | 155 to 160 |

| ¹H Chemical Shift | OCH₃ | 3.9 to 4.1 |

| Coupling Constant | ³J(H,H) | 7 to 9 Hz |

| Coupling Constant | ⁴J(H,F) | 2 to 4 Hz |

Note: This table provides hypothetical data ranges expected from computational predictions for 1-Fluoro-7-methoxynaphthalene, intended for illustrative purposes.

Computational chemistry allows for the simulation of infrared (IR) and Raman spectra by calculating the vibrational frequencies of a molecule. sci-hub.box Following geometry optimization, a frequency calculation is performed, typically using DFT (e.g., B3LYP/6-311++G(d,p)). researchgate.net The resulting theoretical wavenumbers are often systematically higher than experimental values and are corrected using a scaling factor to improve agreement. researchgate.net

The output provides not only the frequencies but also the IR intensities and Raman activities for each vibrational mode. A Potential Energy Distribution (PED) analysis can then be performed to assign the calculated frequencies to specific molecular motions, such as C-H stretching, C-F stretching, C-O-C bending, and aromatic ring vibrations. researchgate.net This detailed assignment is crucial for accurately interpreting experimental FT-IR and FT-Raman spectra. scispace.com

Table 3: Example of Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

| Aromatic C-H stretch | 3060 | 3055 | 98% C-H str. |

| Asymmetric CH₃ stretch | 2945 | 2940 | 95% CH₃ str. |

| C=C Aromatic stretch | 1605 | 1602 | 85% Ring C=C str. |

| C-F stretch | 1260 | 1255 | 70% C-F str. + Ring def. |

| C-O-C stretch | 1150 | 1148 | 80% C-O-C asym. str. |

Note: Data is illustrative, based on findings for 1-methoxynaphthalene, to demonstrate the output of vibrational calculations. researchgate.netscispace.com

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This approach calculates the vertical excitation energies from the electronic ground state to various excited states. researchgate.net The results include the predicted absorption wavelengths (λ_max), oscillator strengths (which relate to the intensity of the absorption band), and the nature of the electronic transitions involved (e.g., π → π*).

For this compound, TD-DFT calculations would identify the primary electronic transitions within the aromatic system. Analysis of the molecular orbitals contributing to these transitions (often HOMO to LUMO) provides a deeper understanding of the charge transfer characteristics upon electronic excitation. researchgate.net These theoretical spectra can be compared directly with experimental UV-Vis spectra to confirm assignments and understand how substituents influence the electronic properties. mdpi.com

Table 4: Example of TD-DFT Output for Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.85 | 322 | 0.15 | HOMO → LUMO (98%) |

| S₀ → S₂ | 4.20 | 295 | 0.45 | HOMO-1 → LUMO (85%) |

| S₀ → S₃ | 4.75 | 261 | 0.80 | HOMO → LUMO+1 (90%) |

Note: This table is a hypothetical representation of TD-DFT results for an aromatic molecule like this compound.

Reaction Mechanism Modeling and Transition State Characterization

No published studies detailing the modeling of reaction mechanisms or the characterization of transition states involving this compound were found. Such studies would theoretically involve the use of computational methods like Density Functional Theory (DFT) to map the energy landscape of a chemical reaction, identify the lowest energy pathway, and characterize the high-energy transition state structures.

Molecular Modeling for Ligand-Receptor Interactions (e.g., Docking Studies)

There is no available research on the molecular modeling or docking of this compound with any biological receptors. This type of study would be crucial for understanding its potential pharmacological activity by predicting the binding affinity and mode of interaction with a target protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivatives

A Quantitative Structure-Activity Relationship (QSAR) analysis requires a dataset of chemical derivatives with measured biological activity. As there are no published studies on the biological activities of a series of this compound derivatives, a QSAR analysis has not been performed. Such an analysis would aim to build a statistical model correlating the structural features of these molecules with their activity.

Advanced Research Applications of 1 Fluoro 7 Methoxynaphthalene and Its Derivatives

Role as a Pharmaceutical Intermediate and Scaffold in Medicinal Chemistry

The naphthalene (B1677914) core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups that interact with biological targets. The introduction of a fluorine atom and a methoxy (B1213986) group at the 1- and 7-positions, respectively, further refines the properties of the naphthalene scaffold, offering opportunities for enhanced potency, selectivity, and pharmacokinetic profiles. The derivatives of 1-fluoro-7-methoxynaphthalene have shown potential in various areas of medicinal chemistry.

Development of Novel Therapeutic Agents

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in drug design. nih.govbohrium.combiesterfeld.no Furthermore, the methoxy group can be a key interaction point with biological targets or can be further functionalized to introduce other desired chemical moieties. smolecule.com The combination of these features makes this compound an attractive building block for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs targeting a wide array of diseases. nih.gov

Exploration in Allosteric Modulator Design (e.g., GPCRs, M1 mAChR PAMs)

G protein-coupled receptors (GPCRs) are a major class of drug targets, and allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer several advantages over traditional orthosteric ligands, including higher subtype selectivity and a better safety profile. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net The design of potent and selective allosteric modulators often involves fine-tuning the physicochemical properties of the molecular scaffold. The introduction of fluorine substituents has been shown to be a preferred optimization strategy for analogues of positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key target for cognitive disorders. nih.gov The this compound scaffold, with its defined structure and the presence of a fluorine atom, represents a promising platform for the design and synthesis of novel allosteric modulators for GPCRs and other challenging drug targets.

Contribution to Anticancer Compound Discovery (e.g., Tubulin Polymerization Inhibitors)

The naphthalene scaffold has been incorporated into numerous potent anticancer agents, particularly those that target tubulin polymerization. mdpi.comresearchgate.netnih.gov Tubulin inhibitors are a clinically validated class of anticancer drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov Several naphthalene derivatives have been identified as inhibitors of tubulin polymerization by binding to the colchicine (B1669291) binding site. mdpi.comresearchgate.net For instance, a novel series of isoxazole-naphthalene derivatives were designed and synthesized as tubulin polymerization inhibitors, with some compounds exhibiting potent antiproliferative activity against human breast cancer cell lines. The this compound core can be utilized to generate new analogues of these tubulin inhibitors, where the fluorine atom could potentially enhance binding affinity and improve the pharmacological properties of the compounds. nih.govbohrium.com

Below is a table summarizing the antiproliferative activity of some naphthalene derivatives, highlighting the potential for this scaffold in cancer research.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5j | MCF-7 | 1.23 ± 0.16 | |

| Cisplatin | MCF-7 | 15.24 ± 1.27 |

This table showcases the potent activity of a naphthalene derivative (5j) compared to a standard chemotherapy drug (cisplatin), underscoring the promise of the naphthalene scaffold in anticancer drug discovery.

Potential in Radiopharmaceutical or Biological Probe Synthesis

The development of radiolabeled molecules for positron emission tomography (PET) imaging is a crucial area of research for disease diagnosis and monitoring treatment response. mdanderson.orgnih.gov The introduction of a fluorine-18 (B77423) ([¹⁸F]) isotope is a common strategy for developing PET tracers due to its favorable decay characteristics. researchgate.netmdpi.com The this compound structure is an ideal candidate for the development of [¹⁸F]-labeled PET probes. A suitable precursor could be synthesized and then subjected to a late-stage radiofluorination reaction to introduce the ¹⁸F isotope. acs.org Such probes could be designed to target specific enzymes, receptors, or other biomarkers implicated in diseases like cancer, neurodegenerative disorders, or inflammation. The naphthalene moiety itself can also serve as a fluorescent probe, and its photophysical properties can be tuned by substitution, suggesting that fluorinated methoxynaphthalene derivatives could also be developed as fluorescent biological probes for imaging applications.

Application in Advanced Materials Science

The unique electronic and photophysical properties of the naphthalene ring system make it a valuable building block for the construction of advanced organic materials. The introduction of fluorine atoms into these materials can significantly influence their properties, such as electron affinity, charge transport characteristics, and stability. mdpi.comalfa-chemistry.com

Building Blocks for Organic Electronic and Optical Materials

Fluorinated aromatic compounds are of great interest in the field of organic electronics for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which can facilitate electron injection and improve air stability in n-type organic semiconductors. mdpi.com Naphthalene diimide (NDI) derivatives, for example, are widely studied for their semiconducting properties, and the introduction of fluorinated substituents is a key strategy to enhance their performance and stability. mdpi.com The this compound scaffold provides a versatile platform for the synthesis of novel organic electronic materials. By incorporating this building block into larger conjugated systems, it is possible to fine-tune the electronic and optical properties of the resulting materials for specific device applications.

Design and Synthesis of Fluorescent Probes and Sensors

The inherent fluorescence of the naphthalene core makes it an attractive fluorophore for the development of chemical sensors. Naphthalene derivatives are known for their good stability, structural plasticity, high quantum efficiency, and tunable optical properties. nih.gov The design of a fluorescent probe typically involves covalently linking a recognition unit (receptor) to a fluorescent signaling unit (fluorophore). When the receptor interacts with a specific analyte (e.g., a metal ion or a biologically relevant molecule), it triggers a change in the fluorophore's emission, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in wavelength.

The this compound scaffold is a promising candidate for such applications. The fluorine atom can enhance photostability and influence the molecule's electronic energy levels, while the methoxy group can modulate its electron density and solubility. Researchers have successfully synthesized a variety of naphthalene-based fluorescent probes for detecting specific analytes. For instance, Schiff base chemosensors derived from 2-hydroxy-1-naphthaldehyde (B42665) have been developed for the selective detection of aluminum ions (Al³⁺). semanticscholar.org In a typical synthesis, a naphthaldehyde derivative is condensed with a receptor molecule containing an amine group to form an imine linkage, creating the final sensor molecule.

A study on a related class of compounds, fluorinated naphthalene dialdehydes, demonstrated their utility in detecting biologically important thiols like glutathione (B108866) (GSH). One such probe, 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA), was shown to be effective for detecting GSH in living cells, highlighting the potential of fluoronaphthalene structures in biomedical diagnostics. The mechanism of action often involves the analyte reacting with the aldehyde groups, which alters the internal charge transfer (ICT) characteristics of the naphthalene system and leads to a distinct fluorescence response.

Table 1: Examples of Naphthalene-Based Fluorescent Probes and Their Analytes

| Probe Type | Target Analyte | Typical Mechanism | Reference |

|---|---|---|---|

| Naphthaldehyde Schiff Base | Metal Ions (e.g., Al³⁺) | Chelation-Enhanced Fluorescence (CHEF) | semanticscholar.org |

| Naphthalene Dialdehyde | Biothiols (e.g., GSH) | Analyte-Induced Reaction and ICT Modulation |

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Naphthalene derivatives, particularly naphthalene-diimides (NDIs), are exemplary building blocks in this field due to their planar, electron-deficient aromatic core, which promotes strong π-π stacking and donor-acceptor interactions. thieme-connect.dersc.org

While research has heavily focused on NDIs, the principles apply to other functionalized naphthalenes like this compound. The introduction of substituents like fluoro and methoxy groups provides a powerful tool to fine-tune the electronic properties and direct the self-assembly process. These groups can influence the geometry of π-stacked aggregates and introduce sites for hydrogen bonding, enabling the programmed assembly of molecules into well-defined, higher-order structures. nih.gov

For example, researchers have used hydrogen bonding among peptide, urea, or carboxylic acid groups attached to NDI cores to create a wide range of soft materials, including fibrillar gels, foldamers, and nanotubes. nih.gov A derivative like this compound could be incorporated into such designs, where its specific electronic and steric profile would influence the resulting material's properties, such as charge transport or guest-binding capabilities.

Another approach involves using DNA templates to guide the assembly of naphthalene derivatives. In one study, naphthalene guests equipped with hydrogen-bonding units were shown to bind reversibly to single-stranded DNA, forming a hybrid structure with a supramolecular naphthalene backbone stabilized by π-π interactions. nih.gov The unique polarity and electronic nature of a this compound unit could be exploited to modulate the stability and function of such DNA-templated assemblies.

Research into Agrochemical Development

The introduction of fluorine into bioactive molecules is a widely recognized strategy in the agrochemical industry to enhance efficacy. researchgate.netresearchgate.net Fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to improved biological activity. researchgate.netrhhz.net Multisubstituted naphthalenes are acknowledged as important structural motifs in agrochemistry.

Research has directly demonstrated the potential of fluorinated naphthalene derivatives as active ingredients in agrochemicals. A notable study investigated a series of fluorinated 2-hydroxynaphthalene-1-carboxanilides for their ability to inhibit photosynthesis in spinach chloroplasts, a common mechanism of action for herbicides. mdpi.com The study found that the inhibitory activity was directly related to the position and number of fluorine substituents on the anilide ring.

The most potent compound in the series, N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide, exhibited significant activity. This demonstrates that the fluoronaphthalene core can serve as an effective scaffold for herbicides that target Photosystem II (PS II). mdpi.com The data suggest that by systematically modifying the substitution pattern on the naphthalene and associated rings, new agrochemicals with high potency and selectivity can be developed.

Table 2: Photosynthesis-Inhibiting Activity of Fluorinated 2-Hydroxynaphthalene-1-carboxanilides

| Compound | Substituent Pattern | IC₅₀ (µM)¹ |

|---|---|---|

| 1 | Unsubstituted | 28.9 |

| 2 | 2-Fluoro | 212 |

| 3 | 3-Fluoro | 126 |

| 4 | 4-Fluoro | 85.1 |

| 5 | 2,4-Difluoro | 57.6 |

| 6 | 2,5-Difluoro | 44.2 |

| 7 | 2,6-Difluoro | 904 |

| 8 | 3,4-Difluoro | 66.8 |

| 9 | 3,5-Difluoro | 53.7 |

¹IC₅₀ is the molar concentration causing a 50% decrease in the oxygen evolution rate in spinach chloroplasts. Data adapted from mdpi.com.

Future Directions and Emerging Interdisciplinary Applications

The unique combination of properties imparted by the fluoro and methoxy substituents on the naphthalene core positions this compound and its derivatives as valuable platforms for future innovation across multiple disciplines.

In materials science, the principles learned from the supramolecular assembly of NDIs can be extended to new derivatives. By strategically designing molecules based on the this compound scaffold, it may be possible to create novel organic semiconductors, liquid crystals, and "smart" materials. The polarity induced by the substituents could be harnessed to create materials that respond to external stimuli such as light, heat, or electric fields, with potential applications in organic electronics and sensor technology.

In agrochemical research, the proven efficacy of fluorinated naphthalenes as photosynthesis inhibitors provides a clear path forward. Future work will likely focus on synthesizing and screening libraries of derivatives to optimize biological activity, improve crop selectivity, and ensure favorable environmental profiles. Combining the fluoronaphthalene core with other known agrochemical pharmacophores could lead to the discovery of next-generation herbicides, fungicides, or insecticides with novel modes of action. nih.gov

Furthermore, the fluorescent properties of these compounds remain a fertile ground for exploration. The development of highly specific and sensitive fluorescent probes for environmental monitoring (e.g., detecting heavy metals or pollutants) or advanced biomedical imaging is a promising avenue. Theoretical studies, such as those using density functional theory, can aid in this process by predicting how fluorination will affect the stability, solubility, and photophysical properties of new sensor candidates, accelerating the design of improved molecular tools. nih.gov The convergence of synthetic chemistry, materials science, and biology will continue to unlock the full potential of this versatile chemical scaffold.

Q & A

Basic: What are the optimal synthetic routes for 1-fluoro-7-methoxynaphthalene, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis typically involves electrophilic substitution on naphthalene derivatives. Fluorination can be achieved via Balz-Schiemann reaction (using diazonium tetrafluoroborate) or direct fluorinating agents (e.g., Selectfluor®). Methoxy group introduction may require Friedel-Crafts alkylation or demethylation of protected intermediates. Optimize parameters like temperature (e.g., 0–60°C for fluorination), solvent polarity (acetonitrile or DMF), and catalyst (e.g., Lewis acids for methoxylation). Monitor purity via GC-MS or HPLC, referencing protocols for similar compounds like 1-fluoronaphthalene .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : NMR identifies fluorine position and electronic environment (δ ~ -100 to -150 ppm). NMR detects methoxy protons (~δ 3.8–4.0 ppm) and aromatic splitting patterns.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion (CHFO, m/z 176.06) and fragmentation pathways.

- HPLC/GC : Reverse-phase HPLC with UV detection (λ ~ 270 nm) or GC with FID ensures purity. Cross-reference with NIST databases for validation .

Basic: How should researchers design in vitro toxicity screening assays for this compound?

Methodological Answer:

Follow ATSDR guidelines for naphthalene derivatives :

- Cell Lines : Use human hepatic (HepG2) or respiratory (A549) cells to assess organ-specific toxicity.

- Dose Range : Include sub-cytotoxic (IC) to lethal (IC) concentrations, with positive controls (e.g., naphthalene).

- Endpoints : Measure oxidative stress (ROS assays), mitochondrial dysfunction (MTT assay), and apoptosis (caspase-3 activation). Validate with ≥3 replicates and statistical power analysis.

Advanced: What mechanistic approaches can elucidate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Enzyme Kinetics : Use recombinant CYP isoforms (e.g., CYP1A1, CYP2E1) to measure substrate depletion and metabolite formation (LC-MS/MS).

- Inhibitor Studies : Co-incubate with selective inhibitors (e.g., α-naphthoflavone for CYP1A1) to identify metabolic pathways.

- Computational Docking : Model ligand-enzyme binding using AutoDock Vina, referencing crystal structures from PDB .

Advanced: How can contradictory toxicity data between in vivo and in vitro studies be resolved?

Methodological Answer:

- Risk of Bias Assessment : Apply criteria from Table C-7 (e.g., randomization, dose concealment) to exclude low-confidence studies .

- Cross-Species Comparison : Compare metabolic rates (e.g., liver microsomes from rodents vs. humans) to identify interspecies variability.

- Dose Extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro IC with in vivo NOAEL .

Advanced: What strategies are effective for tracking environmental degradation products of this compound?

Methodological Answer:

- Fate Studies : Conduct aerobic/anaerobic biodegradation assays (OECD 301/311) with soil/water matrices.

- Analytical Methods : Use GC-ECD or LC-QTOF to detect fluoro-phenolic intermediates.

- QSAR Modeling : Predict persistence using EPI Suite™, validated against experimental half-lives .

Advanced: How can in silico methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP inhibition.

- Metabolite Identification : Use GLORYx for phase I/II metabolism simulations.

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity, cross-referencing with existing naphthalene data .

Advanced: What biomarkers are suitable for monitoring occupational exposure to this compound?

Methodological Answer:

- Urinary Metabolites : Quantify fluoro-naphtholic acids via SPE-LC-MS.

- Protein Adducts : Detect hemoglobin or albumin adducts using immunoassays or HRMS.

- Biomonitoring : Validate against ATSDR’s criteria for naphthalene derivatives, ensuring specificity and sensitivity .

Advanced: How do structural modifications (e.g., fluorine position) alter the compound’s biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., 2-fluoro-7-methoxy) and compare IC in cytotoxicity assays.

- Electrophilic Reactivity : Measure Hammett constants (σ) to correlate substituent effects with metabolic activation.

- Crystallography : Resolve X-ray structures to analyze steric/electronic impacts on target binding .

Advanced: What systematic review methodologies ensure robust synthesis of toxicological data?

Methodological Answer:

- Inclusion Criteria : Adopt ATSDR’s framework (Table B-1) for study selection, prioritizing peer-reviewed, dose-response data .

- Data Extraction : Use standardized forms (Table C-2) to capture endpoints, species, and exposure routes .

- Confidence Rating : Classify studies per Table C-7 (e.g., “High Initial Confidence” requires ≥3 “Yes” responses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.